Product packaging for Allyl crotonate(Cat. No.:CAS No. 5453-44-1)

Allyl crotonate

Cat. No.: B7721712
CAS No.: 5453-44-1
M. Wt: 126.15 g/mol
InChI Key: WNJBUWVXSNLWEQ-HWKANZROSA-N
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Description

Significance of Allyl Crotonate as a Synthetic Building Block in Organic Chemistry

The presence of two reactive double bonds with different reactivities makes this compound a versatile building block in organic synthesis. kpi.ua This structural characteristic allows for selective reactions, enabling the synthesis of complex molecules. For instance, the allyl group can participate in reactions such as Tsuji-Trost allylic migrations, while the crotonate moiety can undergo conjugate additions. otago.ac.nz This differential reactivity is crucial for constructing molecular scaffolds found in natural products. otago.ac.nz

The utility of this compound and its derivatives extends to the formation of various heterocyclic and carbocyclic systems. Research has demonstrated its use in annulation reactions and as a precursor in the synthesis of functionalized polymers. researchgate.netthieme-connect.com The ability to introduce both an ester functionality and a reactive alkene through a single molecule is a key advantage in multistep synthetic sequences.

Overview of Key Research Domains Pertaining to this compound

The primary research domains involving this compound are polymer chemistry and organic synthesis. In polymer science, a significant area of investigation is its behavior in cyclopolymerization reactions. kpi.uaacs.orgcapes.gov.br Due to the presence of two polymerizable double bonds, this compound can form polymers with cyclic structures within the main chain, which can impart unique properties to the resulting material. Electron spin resonance (ESR) studies have been employed to understand the mechanism of its cyclopolymerization and the reactivity of its double bonds. kpi.ua

In organic synthesis, this compound is utilized in a variety of carbon-carbon bond-forming reactions. It has been used as a substrate in studies involving allylindium reagents and in asymmetric conjugate addition reactions. researchgate.netresearchgate.net Furthermore, its derivatives are explored in the synthesis of natural product scaffolds and other complex organic molecules. otago.ac.nz The flavor and fragrance industry also shows interest in this compound and related esters. thegoodscentscompany.comsci-hub.st

Historical Development of Academic Investigations on this compound

Academic interest in this compound and related unsaturated esters can be traced back to early studies on polymerization. Initial investigations into the polymerization of crotonate esters were limited due to their low reactivity in common radical polymerization methods. nih.gov A significant advancement in the study of this compound came with the exploration of cyclopolymerization in the latter half of the 20th century. Research in the 1980s and 1990s, for example, utilized techniques like ESR spectroscopy to probe the intricacies of the radical cyclopolymerization of dienes such as this compound. kpi.uaacs.orgcapes.gov.br These studies aimed to elucidate the reaction mechanisms and the relative reactivities of the different double bonds within the monomer. kpi.ua

More recent research has focused on leveraging the synthetic potential of this compound as a building block. Studies in the 21st century have explored its use in transition metal-catalyzed reactions, such as the Tsuji-Trost reaction, to construct complex molecular architectures. otago.ac.nz The development of new catalytic systems continues to expand the synthetic utility of this compound and its derivatives, enabling more efficient and selective transformations. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B7721712 Allyl crotonate CAS No. 5453-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl (E)-but-2-enoate
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InChI

InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-5H,2,6H2,1H3/b5-3+
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InChI Key

WNJBUWVXSNLWEQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC=CC(=O)OCC=C
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C/C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10O2
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DSSTOX Substance ID

DTXSID401024603
Record name Allyl (2E)-2-butenoate
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Molecular Weight

126.15 g/mol
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Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name Allyl crotonate
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CAS No.

5453-44-1, 20474-93-5
Record name 2-Propen-1-yl (2E)-2-butenoate
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Record name Allyl (2E)-2-butenoate
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Advanced Synthetic Methodologies and Chemical Derivatization of Allyl Crotonate

Established Synthetic Pathways to Allyl Crotonate and its Analogues

The synthesis of this compound and related compounds can be achieved through several established methods, primarily involving esterification and isomerization reactions.

Esterification Routes and Catalytic System Considerations

The direct esterification of crotonic acid with allyl alcohol is a fundamental method for producing this compound. This reaction is typically catalyzed by an acid, such as sulfuric acid, to achieve reasonable yields. wikipedia.org Industrial preparations often involve the oxidation of crotonaldehyde (B89634) to crotonic acid, which is then esterified. wikipedia.org

Alternative esterification approaches have also been developed. For instance, reacting methallyl chloride with an aqueous solution of sodium crotonate has been shown to produce meththis compound. google.com This method highlights the use of alkali metal salts of the carboxylic acid in the synthesis of unsaturated esters. google.com Furthermore, palladium-catalyzed C-H oxidation provides a modern route to allylic esters, coupling terminal olefins directly with carboxylic acids. nih.gov

The choice of catalytic system is crucial for optimizing the synthesis of crotonate esters. While traditional acid catalysis is effective, research into more advanced catalytic systems is ongoing. For example, the group-transfer polymerization (GTP) of various alkyl crotonates has been successfully achieved using organic superacid catalysts. acs.orgresearchgate.net

Isomerization Strategies for Butenoate Derivatives to Crotonates

Isomerization of butenoate derivatives presents another strategic pathway to crotonates. Methyl 3-butenoate, for example, can be isomerized to methyl crotonate (methyl 2-butenoate). google.com This process can be facilitated by treating the butenoate with sodium hydroxide (B78521) in methanol (B129727) at room temperature, although this can lead to the formation of byproducts. google.com A cleaner isomerization can be achieved using an anionic resin like Amberlite IR-45 at elevated temperatures, which can yield up to 55% isomerization after 3 hours. google.com

Stereoselective Functionalization and Advanced Derivatization of this compound

The presence of a double bond in the crotonate moiety makes this compound a prime candidate for stereoselective functionalization, enabling the synthesis of complex chiral molecules.

Asymmetric Conjugate Addition Reactions Involving Crotonate Esters

Asymmetric conjugate addition is a powerful tool for introducing chirality. Various nucleophiles can be added to the β-position of the crotonate ester in a stereocontrolled manner.

Rhodium(I) catalysts, in conjunction with chiral phosphine (B1218219) ligands like (S)-binap, have been effectively used for the asymmetric conjugate 1,4-addition of arylboronic acids to α,β-unsaturated esters, including isopropyl crotonate, yielding β-aryl esters with high enantioselectivity. nih.govscilit.com The steric bulk of the ester group can influence the enantioselectivity of these reactions. thieme-connect.com Similarly, the conjugate addition of 2- and 4-pyridylcuprates to Michael acceptors like methyl crotonate has been explored. imperial.ac.uk

Chiral auxiliaries play a pivotal role in directing the stereochemical outcome of conjugate addition reactions. Oxazolidinones, for instance, have been extensively used as chiral auxiliaries to induce diastereoselective conjugate additions to crotonates since their initial report in 1993. nih.govresearchgate.net The diastereoselectivity of copper-mediated conjugate additions to chiral crotonates can be influenced by factors such as Lewis acid additives, solvent, and the nature of the organometallic nucleophile. nih.gov This allows for the selective formation of different diastereomers from the same chiral crotonate starting material. nih.gov Fluorous-supported oxazolidinone chiral auxiliaries have also been developed, offering good stereocontrol and simplified product purification in radical-mediated conjugate additions. nih.gov

Remote chiral substituents can also exert significant control over diastereoselectivity. In the conjugate addition of lithiated α-(phenylsulfonyl)allylic carbanions to ethyl crotonate, a remote chiral auxiliary bearing an aromatic nucleus can lead to high diastereoselectivity. beilstein-journals.org This effect is attributed to a proposed π-Li+ interaction that transmits the chiral information over a distance of four atoms. beilstein-journals.org The presence of an aromatic group on the chiral auxiliary was found to be crucial for achieving high selectivity. beilstein-journals.org

Diastereoselective Allylation of 2-Oxocarboxylic Acids with Crotonate Derivatives

The diastereoselective allylation of 2-oxocarboxylic acids using crotonate derivatives provides access to valuable 2-allyl derivatives of 2-hydroxycarboxylic acids. researchgate.netresearchgate.net Indium-mediated allylation of 2-oxocarboxylic acids or their sodium salts with ethyl 4-bromocrotonate proceeds with high diastereoselectivity. researchgate.netresearchgate.net This reaction offers a direct route to compounds that are precursors to various biologically important molecules. researchgate.netresearchgate.net

Synthesis of Nitrogen-Containing Derivatives of Crotonates

The introduction of nitrogen-containing functional groups into the crotonate framework is of significant interest for the synthesis of biologically active molecules and valuable synthetic intermediates, including amino acids and heterocyclic compounds.

Preparation of Beta-Amino Crotonate Compounds

Beta-amino crotonates are crucial intermediates in the synthesis of various pharmaceuticals, including dihydropyridine (B1217469) calcium channel blockers like Nisoladipine and Felodipine. google.comhaui.edu.vn The most common synthetic route involves the reaction of a keto-ester, typically ethyl acetoacetate (B1235776) or methyl acetoacetate, with an amine source. google.comhaui.edu.vn

Industrial and laboratory-scale syntheses often employ ammonia (B1221849) or ammonium (B1175870) salts as the nitrogen source. google.comhaui.edu.vn A typical procedure involves reacting ethyl acetoacetate with ammonium acetate (B1210297) in a solvent such as methanol at room temperature. haui.edu.vn Research has shown that optimizing the molar ratio of reactants and the reaction time can lead to high yields of the desired ethyl 3-aminocrotonate. For example, a molar ratio of 1:3 for ethyl acetoacetate to ammonium acetate over 20 hours in methanol resulted in a 92% yield of the purified product. haui.edu.vn

Continuous flow synthesis processes have been developed to improve efficiency and yield for industrial applications. google.comgoogle.com These methods involve reacting a ketonic ester with a base like ammonia, methylamine, or ethylamine, optionally in the presence of a solvent and an acid catalyst such as acetic acid to reduce reaction time. google.comgoogle.com Continuous processes can achieve high purity (>99.9%) and yields greater than 93%. google.com

ReactantsCatalyst/SolventConditionsProductYield
Ethyl acetoacetate, Ammonium acetateMethanolRoom temp, 20 hrsEthyl 3-aminocrotonate92% haui.edu.vn
Ketonic ester, Base (e.g., ammonia)Organic solvent, Acid catalyst (optional)Continuous flowBeta-amino crotonate>93% google.com

Amination Reactions of Allylic C-H Bonds in Crotonate Esters

Direct functionalization of C-H bonds is a highly atom-economical strategy. For crotonate esters, the amination of the allylic C-H bond is a valuable transformation for synthesizing γ-amino acid derivatives.

Cobalt-based metalloradical catalysis has proven effective for the enantioselective intermolecular amination of allylic C-H bonds in arylcrotonate esters. nih.gov Using a specifically designed chiral D2-symmetric amidoporphyrin ligand, a Co(II) complex can activate an organic azide (B81097) to generate a cobalt(III)-aminyl radical intermediate. nih.gov This intermediate then proceeds through a stepwise radical pathway involving hydrogen atom abstraction from the allylic position of the crotonate, followed by radical substitution to form the aminated product with high yield and enantioselectivity. nih.gov For instance, the amination of ethyl phenylcrotonate using this system produced the corresponding γ-amino acid ester in good yield and high enantioselectivity. nih.gov

Manganese-based catalysts have also been explored for intermolecular allylic C-H amination. nih.gov Systems using manganese nitrene complexes, however, often face challenges with selectivity, yielding mixtures of allylic amination products and aziridines, particularly with simple olefins. nih.gov For electron-deficient olefins like arylcrotonate esters, cobalt-catalyzed systems have shown superior site-selectivity for the allylic position. nih.gov

SubstrateCatalyst SystemKey FeaturesProduct Type
Arylcrotonate estersCo(II) complex with chiral amidoporphyrin ligandEnantioselective, operates via metalloradical catalysisγ-Aryl γ-amino acid esters nih.gov
Electron deficient arylcrotonate estersCobalt-based catalystsHigh site-selectivity for allylic C-H aminationAllylic amination products nih.gov
General OlefinsManganese nitrene complexesOften yields mixtures of amination and aziridination productsAllylic amines, Aziridines nih.gov

Asymmetric Synthesis of Amino Acid Derivatives from this compound

This compound serves as a versatile four-carbon building block for the asymmetric synthesis of various amino acid derivatives. One powerful strategy involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids. These complexes act as chiral nucleophiles in Michael-type addition reactions.

For example, the asymmetric synthesis of optically active 3-methylglutamine derivatives has been achieved starting from this compound. nih.gov The synthesis involved a Michael-type addition reaction to create the key carbon-carbon bond, followed by several steps to modify protecting groups, ultimately yielding a derivative suitable for solid-phase peptide synthesis. nih.gov

Iridium-catalyzed allylic substitution is another prominent method for creating chiral amino acid derivatives. nih.gov These reactions typically involve the reaction of an iridium complex with an allylic substrate and a stabilized enolate derived from an amino acid Schiff base. The use of chiral ligands on the iridium center allows for high enantio- and diastereoselectivity in the formation of the new carbon-carbon bond. nih.gov

Furthermore, the addition of chiral nitrogen nucleophiles to crotonate esters provides a direct route to β-amino acids. The SAMP/RAMP hydrazine (B178648) methodology is a well-established example. wiley-vch.de In this approach, a deprotonated chiral hydrazine (like TMS-SAMP) adds to an enoate such as methyl or tert-butyl crotonate in a hetero-Michael addition. wiley-vch.de The resulting β-hydrazino ester is formed with high diastereoselectivity. Subsequent cleavage of the N-N bond with a reagent like Raney nickel yields the desired β-amino acid with excellent enantioselectivity (90-98% ee). wiley-vch.de

Construction of Complex Molecular Architectures via Crotonate Chemistry

The reactivity of the crotonate scaffold can be harnessed to build larger, more complex molecules through reactions such as dimerizations, which create new carbon-carbon bonds and introduce multiple functional groups simultaneously.

Dimerization Reactions of Crotonate Derivatives

The dimerization of crotonates provides an efficient route to difunctional C8 monomers, such as 2-ethylidene-3-methylpentanedioates, which are valuable precursors for step-growth polymerizations. acs.org

Several catalytic systems have been developed to achieve this transformation:

Organocatalysis: N-Heterocyclic carbenes (NHCs), such as 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (IiPr2Me2), have been shown to catalyze the dimerization of crotonates at room temperature. acs.org Similarly, electron-rich phosphines have been used as organocatalysts for the head-to-tail dimerization of alkyl crotonates, proceeding smoothly under mild conditions to give functionalized diesters in excellent yields and stereoselectivity. researchgate.net The mechanism is thought to be analogous to the Rauhut-Currier reaction. researchgate.net

Base Catalysis: Strong bases like potassium tert-butoxide in THF can effect a rapid dimerization of crotonates, with reactions reaching full conversion in under 15 seconds. acs.org

Thermal Dimerization: The solid-state thermal reaction of alkali-metal crotonates can also lead to dimers. The structure of the product is highly dependent on the cation. Sodium crotonate, upon heating, gives almost exclusively hex-1-ene-3,4-dicarboxylate. rsc.org In contrast, potassium crotonate yields a mixture of three isomeric dimers, likely due to the different packing arrangement in the crystal lattice influenced by the larger ionic radius of potassium. rsc.org

Copper Catalysis: A unique dimerization of 4,4-dichloro-2-butenoic acid derivatives has been observed under copper catalysis with bis(pinacolato)diboron. beilstein-journals.orgbeilstein-journals.org This reaction proceeds via an initial copper-boron insertion into the double bond, followed by the formation of an enolate that is trapped by a second molecule of the starting material, leading to a densely functionalized dimer with excellent diastereoselectivity. beilstein-journals.orgbeilstein-journals.org The presence of the two chlorine atoms at the γ-position was found to be crucial for this specific dimerization pathway. beilstein-journals.org

Dimerization MethodCatalyst/ConditionsSubstrateKey Finding
OrganocatalysisN-Heterocyclic Carbene (IiPr2Me2)Crotonate estersEffective dimerization at room temperature acs.org
OrganocatalysisElectron-rich PhosphinesAlkyl crotonatesHigh yield and stereoselectivity for head-to-tail dimers researchgate.net
Base CatalysisPotassium t-butoxide / THFCrotonate estersRapid reaction (full conversion < 15s) acs.org
Thermal (Solid-State)HeatSodium crotonateForms hex-1-ene-3,4-dicarboxylate quantitatively rsc.org
Thermal (Solid-State)HeatPotassium crotonateForms a mixture of three isomeric dimers rsc.org
Copper CatalysisCu catalyst / B2pin24,4-dichloro-2-butenoic acid derivativesForms highly functionalized cyclopropane (B1198618) precursors beilstein-journals.orgbeilstein-journals.org

Cyclopropane Synthesis Utilizing Crotonate-Derived Intermediates

The synthesis of cyclopropane rings, a common structural motif in numerous biologically active molecules and natural products, can be achieved through reactions involving crotonate esters. unl.pt These methodologies often leverage the reactivity of the carbon-carbon double bond within the crotonate framework.

One notable approach involves the reaction of α,β-unsaturated esters like crotonates with dichlorocarbene (B158193), generated from the thermal decomposition of sodium trichloroacetate (B1195264). This reaction yields β,β-dichlorocyclopropanecarboxylates with fair to good yields. kyoto-u.ac.jp The addition of the dichlorocarbene to the double bond is stereospecific. Subsequent reduction of the resulting dichlorocyclopropane derivatives can lead to the formation of the desired cyclopropane ring. For instance, the reduction of 1-unsubstituted or 1-methoxy-substituted 2,2-dichloro-3-methylcyclopropanecarboxylate with tri-n-butyltin hydride yields both fully and partially reduced cyclopropane esters. kyoto-u.ac.jp

Another strategy for cyclopropanation is the nickel-catalyzed reaction of α,β-unsaturated esters with diiodomethane (B129776) and diethylzinc. While the reaction of benzyl (B1604629) crotonate under these conditions can be sluggish, it still produces the corresponding cyclopropane. rsc.org Furthermore, copper-catalyzed cyclopropanation of γ-bromocrotonate derivatives has been described as a method to access chiral cyclopropanes with high diastereoselectivity and enantioselectivity. acs.org The reaction proceeds via a hydrocupration–alkylation sequence. acs.org

The following table summarizes various research findings on the synthesis of cyclopropanes from crotonate derivatives:

Starting MaterialReagentsProductYieldReference
Benzyl crotonateCH₂I₂ / Et₂Zn, NiCl₂Benzyl cyclopropanecarboxylate37% rsc.org
γ-Bromocrotonate derivativesCopper catalystChiral cyclopropanesGood to high acs.org
trans-CrotonateSodium trichloroacetate (for dichlorocarbene)β,β-DichlorocyclopropanecarboxylateFair to good kyoto-u.ac.jp
Ethyl crotonateIsopropylidenetriphenylphosphoraneEthyl 3-methyl-2-(1'-isobutenyl)-cyclopropanecarboxylate- google.com

Benzothiophene (B83047) and Chromene Synthesis via Sulfur Ylide Chemistry

Sulfur ylides are powerful reagents in organic synthesis, capable of initiating a cascade of reactions to form complex heterocyclic structures. Specifically, crotonate-derived sulfur ylides have been employed in substrate-controlled domino reactions to synthesize benzothiophene and chromene derivatives. acs.orgnih.govfigshare.com

In these reactions, the crotonate-derived sulfur ylide can act as a two-carbon synthon, contributing its α and β carbons or its β and γ carbons to the formation of a new ring system. acs.orgnih.govfigshare.com The outcome of the reaction, leading to either benzothiophene-fused pyran derivatives or substituted chromenes, is dependent on the specific substrates used. acs.orgnih.gov This substrate control allows for divergent synthesis, providing access to different molecular scaffolds from similar starting materials. researchgate.net

The reaction between thioaurones or their analogs and crotonate-derived sulfur ylides has been shown to produce a wide range of benzothiophene-fused pyran derivatives and substituted chromene derivatives. acs.orgnih.govfigshare.comx-mol.com The proposed reaction mechanisms for these domino reactions are complex and can be influenced by the choice of reagents and reaction conditions. nih.govfigshare.com In some cases, the mechanism is supported by DFT calculations. nih.govfigshare.com

The table below outlines key findings in the synthesis of benzothiophenes and chromenes using crotonate-derived sulfur ylides:

ReactantsProductsKey FeaturesReference
Thioaurones and crotonate-derived sulfur ylidesBenzothiophene-fused pyran derivatives, substituted chromene derivativesSubstrate-controlled domino reaction; ylide acts as a two-carbon synthon. acs.orgnih.govfigshare.comx-mol.com
Azadienes with a benzothiophene moiety and sulfur ylidesBenzothiophene fused pyrroles or spiro compoundsLeaving-group controlled N- or C-cyclization. researchgate.net

Polymerization and Copolymerization Science of Allyl Crotonate

Fundamental Homopolymerization Behavior of Allyl Crotonate

The homopolymerization of this compound is characterized by a propensity for cyclopolymerization, a process where the propagation of the polymer chain involves the formation of cyclic structures. This intramolecular cyclization competes with the intermolecular propagation that leads to linear polymer chains with pendant double bonds.

Mechanistic Studies of Radical Cyclopolymerization

The mechanism of radical cyclopolymerization of this compound has been elucidated through various analytical techniques, with Electron Spin Resonance (ESR) spectroscopy playing a crucial role in identifying the transient radical species involved in the propagation steps.

ESR studies have been instrumental in providing insights into the mechanism of the cyclopolymerization of this compound. By using initiating radicals such as amino, hydroxyl, and phenyl radicals, researchers have been able to detect the different types of radicals that form during the polymerization process. These investigations have revealed that the reactivity of the double bonds in this compound plays a significant role in the polymerization mechanism.

Kinetic studies of the radical polymerization of this compound have shown that the rate of intramolecular cyclization is a key factor determining the final polymer structure. ESR studies have suggested that the rate of intramolecular cyclization for this compound is slower than that for other monomers like N-methyl-N-allylmethacrylamide. kpi.ua This is attributed to the lower reactivity of the crotonyl group, which is influenced by steric hindrance and its electronic properties.

The lower polymerizability of the crotonate double bond, when compared to the allyl group, enhances the cyclopolymerization tendency of this compound. This observation supports the general hypothesis that for unconjugated dienes, a lower polymerizability of one of the double bonds can lead to a higher degree of cyclization, provided the monomer undergoes polymerization at all. kpi.ua However, detailed quantitative kinetic data for the intramolecular cyclization of this compound, such as specific rate constants and activation energies, are not extensively reported in the available literature.

Electron Spin Resonance (ESR) Investigations of Propagating Radicals

Advanced Copolymerization Strategies for this compound

The copolymerization of this compound with other vinyl monomers offers a pathway to synthesize polymers with tailored properties. The incorporation of this compound units into a polymer chain can introduce functionality and modify the polymer architecture.

Free-Radical Copolymerization with Vinyl Monomers

Free-radical copolymerization is a common method for incorporating this compound into polymer chains alongside other vinyl monomers. The relative reactivities of the comonomers determine the composition and sequence distribution of the resulting copolymer.

The determination of monomer reactivity ratios (r1 and r2) is crucial for understanding and controlling the copolymerization process. These ratios describe the relative preference of a propagating radical to add to its own type of monomer versus the comonomer. For the copolymerization of this compound (M1) with a vinyl monomer (M2), r1 represents the ratio of the rate constant for the addition of an this compound radical to an this compound monomer over the rate constant for its addition to a vinyl monomer. Conversely, r2 represents the ratio for the vinyl monomer radical.

To provide a conceptual framework, the following table illustrates how reactivity ratios are typically presented. Please note that the values in this table are hypothetical and for illustrative purposes only, as experimental data for this compound could not be located in the searched literature.

Comonomer (M2)r1 (this compound)r2 (Comonomer)r1 * r2Copolymerization Behavior
StyreneData not availableData not availableData not availableData not available
Methyl Methacrylate (B99206)Data not availableData not availableData not availableData not available
Vinyl Acetate (B1210297)Data not availableData not availableData not availableData not available

The Alfrey-Price Q-e scheme is another tool used to predict monomer reactivity ratios. The Q value represents the reactivity of the monomer, while the e value describes its polarity. While Q-e values are available for a wide range of monomers, specific, experimentally determined values for this compound are not listed in common databases. rsc.orgfree.fr Values for related monomers like ethyl crotonate and allyl acetate exist, but direct application to this compound would be an approximation. rsc.org The lack of this fundamental data highlights a gap in the comprehensive understanding of this compound's copolymerization behavior.

Influence of this compound on Polymer Microstructure and Crosslinking

The incorporation of this compound into a polymer chain significantly impacts the final polymer's microstructure and potential for crosslinking. Unlike monofunctional monomers, this compound possesses two distinct reactive sites. The polymerization of allyl monomers can be challenging due to allylic hydrogen atoms acting as potent chain transfer agents, which can lead to the formation of oligomers. researchgate.net In free-radical crosslinking polymerization of multi-allyl compounds, the resulting network polymers are composed of oligomeric primary polymer chains. researchgate.net As polymerization progresses, intermolecular crosslinking becomes more prominent, transforming linear oligomers into branched structures. researchgate.net

The presence of the allyl group introduces a site for post-polymerization modification or crosslinking, a valuable feature for creating network polymers with enhanced thermal and mechanical properties. For instance, allyl methacrylate, another bifunctional monomer, is utilized as a cross-linking agent to improve the hardness and heat resistance of the base material. atamanchemicals.com The dual functionality of allyl methacrylate, with its reactive methacrylate group and an allyl group, allows for a two-stage cross-linking process, resulting in polymers with good chemical resistance, impact strength, and hardness. atamanchemicals.com While direct studies on this compound's crosslinking behavior are less common, the principles observed with similar bifunctional monomers like allyl methacrylate provide a foundational understanding. The less reactive nature of the allyl radical, due to resonance stabilization, can also influence the polymerization kinetics and the resulting polymer architecture. researchgate.net

Controlled/Living Polymerization Techniques for Crotonate Esters

The steric hindrance from the β-methyl group in crotonate esters makes their homopolymerization challenging via conventional radical or anionic methods. semanticscholar.org This has spurred research into controlled/living polymerization techniques to achieve well-defined poly(alkyl crotonate)s.

Group Transfer Polymerization (GTP) of Alkyl Crotonates

Group Transfer Polymerization (GTP) has emerged as a successful method for the controlled polymerization of alkyl crotonates, yielding polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgacs.org

Various catalytic systems have been explored for the GTP of alkyl crotonates. Initially, inorganic Lewis acids like mercury iodide (HgI₂) were used as catalysts. researchgate.netspsj.or.jp However, due to the toxicity of such catalysts, research has shifted towards more environmentally benign options. researchgate.net

Organic acid catalysts, particularly strong Brønsted acids and silicon-based Lewis acids, have proven to be highly effective. acs.orgacs.orgrsc.org For instance, organic superacids such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂) and N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃) have been successfully employed. acs.orgresearchgate.netrsc.org These organic acid-catalyzed GTP systems, often using an initiator like 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS), can produce poly(alkyl crotonate)s in high yields and with narrow molecular weight distributions (e.g., MWD = 1.14). acs.orgresearchgate.net

A plausible mechanism for GTP of crotonates using a silicon Lewis acid catalyst involves the coordination of the crotonate to the catalyst, generating an activated monomer. rsc.org This activated species then reacts with the initiator or the living polymer chain end, leading to chain growth and the release of the catalyst unit. rsc.org The process repeats to elongate the polymer chain. rsc.org Kinetic modeling of this process has been instrumental in understanding the elementary reactions and optimizing polymerization conditions. semanticscholar.orgrsc.orgrsc.org

Below is a table summarizing the GTP of various alkyl crotonates using an organic acid catalyst system.

EntryMonomerYield (%)M_n (x 10^4 g/mol )M_w/M_n
1Methyl crotonate (MeCr)>994.11.15
2Ethyl crotonate (EtCr)>994.81.14
3n-Propyl crotonate (nPrCr)>995.61.13
4n-Butyl crotonate (nBuCr)>996.31.12
5Isopropyl crotonate (iPrCr)857.21.18
6sec-Butyl crotonate (sBuCr)716.91.21

Table based on data for polymerization conducted at a monomer/initiator/catalyst feed ratio of 400/1/0.2.

A significant advantage of GTP for crotonate esters is the ability to control the stereoregularity of the resulting polymer, specifically achieving high disyndiotacticity. acs.orgresearchgate.netx-mol.net Disyndiotacticity refers to a specific stereochemical arrangement in polymers derived from α,β-disubstituted vinyl monomers. researchgate.net

The stereochemical outcome of the polymerization is highly influenced by the steric hindrance of the silyl (B83357) groups in both the catalyst and the initiator, as well as the polymerization temperature. acs.orgresearchgate.netx-mol.net For instance, using bulky trialkylsilyl groups in the catalyst and initiator, such as tert-butyldimethylsilyl, leads to a significant enhancement in the disyndiotacticity of poly(ethyl crotonate) (PEC). researchgate.netspsj.or.jp Lower polymerization temperatures also favor the formation of highly disyndiotactic polymers. acs.orgx-mol.net

The degree of disyndiotacticity has a profound effect on the thermal properties of the polymer. acs.orgx-mol.netresearchgate.net Highly disyndiotactic PEC exhibits a significantly higher glass transition temperature (T_g) compared to its less stereoregular counterpart. acs.orgx-mol.net For example, a PEC with 92% disyndiotacticity has a T_g of 201 °C, whereas a sample with 53% disyndiotacticity has a T_g of 82 °C. acs.orgx-mol.netresearchgate.net This enhancement is attributed to the more regular arrangement of polymer chains at higher tacticity, as confirmed by polarizing optical microscopy and X-ray diffraction. acs.orgx-mol.net

Catalytic Systems in GTP, including Organic Acid Catalysts

Coordination-Insertion Copolymerization of Allyl Monomers with Olefins

Coordination-insertion polymerization offers a powerful strategy for incorporating polar monomers, such as those with allyl groups, into polyolefin chains. researcher.lifemdpi.com This method provides a direct and economical route to functionalized polyolefins with controlled microstructures. researcher.life

Late transition metal catalysts, particularly those based on palladium and nickel, have shown great promise in this area. researcher.lifemdpi.com These catalysts are generally more tolerant of polar functional groups compared to early transition metal catalysts. researcher.life Palladium/phosphine-sulfonate catalyst systems have been successfully used to copolymerize ethylene (B1197577) with a variety of allyl monomers, including allyl acetate, allyl alcohol, and protected allylamines, resulting in highly linear copolymers. researcher.lifecapes.gov.brnih.gov

Mechanistic Insights into Polar Comonomer Enchainment

The mechanism of polar comonomer enchainment in coordination-insertion polymerization is a key area of investigation. mdpi.commdpi.com The primary challenge is the potential for the polar functional group of the monomer to deactivate the Lewis acidic metal center of the catalyst. ethz.chresearchgate.net

One proposed mechanism to overcome this involves the polar group assisting in the polymerization. mdpi.com For example, in the copolymerization of ethylene with 6-phenoxy-1-hexene catalyzed by scandium precatalysts, DFT calculations suggest that both the polar group and the olefin moiety coordinate to the scandium ion simultaneously. mdpi.com This "self-assisted" mechanism is believed to be a crucial factor in enhancing the incorporation of polar olefins. mdpi.com

In the context of nickel-catalyzed copolymerization, mechanistic studies have revealed that sterically bulky groups around the nickel center can suppress chain transfer reactions, leading to higher molecular weight copolymers. mdpi.com Furthermore, the introduction of substituents that can have a secondary interaction with the metal center can also improve catalytic activity and comonomer incorporation. mdpi.com The coordination-insertion mechanism generally proceeds via either a 1,2- or 2,1-insertion of the monomer into the metal-alkyl bond. ethz.ch The formation of a stable chelate between the polar group and the metal center can potentially deactivate the catalyst, highlighting the delicate balance required for successful copolymerization. ethz.ch

Synthesis of Functionally Tailored Poly(this compound) Copolymers

The synthesis of copolymers containing this compound is a field of growing interest, driven by the need for polymers with specific, tailored functionalities. By strategically combining this compound with other monomers, it is possible to create materials with properties designed for particular applications, such as controlled degradability or specific rheological behavior. This section explores the synthetic strategies employed to produce these functionally tailored copolymers.

Design and Synthesis of Degradable Polymeric Systems

The incorporation of labile linkages into polymer backbones is a key strategy for designing degradable materials. Radical ring-opening polymerization (rROP) is a prominent method that introduces functional groups, such as esters, into the main chain of vinyl polymers, thereby rendering them susceptible to degradation. researchgate.netacs.org Copolymerization with monomers like cyclic ketene (B1206846) acetals (CKA) is a viable route to impart degradability to otherwise stable vinyl polymers. researchgate.netacs.org The challenge often lies in overcoming unfavorable reactivity ratios between the comonomers to achieve significant incorporation of the degradability-imparting monomer. researchgate.net

A significant advancement in creating degradable polymers involves the copolymerization of crotonate esters with cyclic ketene acetals, such as 2-methylen-1,3-dioxepane (MDO). researchgate.netnih.gov While crotonic acid derivatives are known to be difficult to polymerize due to low propagation rates and unfavorable reactivity ratios with common vinyl monomers, their copolymerization with MDO proceeds surprisingly well. researchgate.netnih.gov

This specific pairing of comonomers leads to the formation of copolymers with a predominantly alternating structure. nih.gov The radical polymerization mechanism involves the radical adding to the exomethylene group of MDO, which then undergoes a ring-opening β-scission to form an ester group within the polymer backbone. nih.gov This process effectively introduces hydrolyzable ester linkages throughout the chain.

The tendency towards alternation has been confirmed by experimental data, including characterization by MALDI-TOF mass spectrometry and the calculation of reactivity ratios. researchgate.netnih.gov The low values of the reactivity ratios for both monomers indicate a strong preference for cross-propagation over homopolymerization, a key characteristic of alternating systems. nih.gov This alternating structure is crucial as it maximizes the number of cleavable ester bonds distributed along the backbone, significantly enhancing the polymer's susceptibility to degradation under basic conditions. researchgate.netnih.gov For instance, studies have shown that under basic conditions (potassium hydroxide (B78521) in methanol (B129727)/THF), the molar mass of these copolymers can be reduced to less than 2 kg/mol within just two hours. researchgate.netnih.gov

Table 1: Reactivity Ratios for the Copolymerization of 2-methylen-1,3-dioxepane (MDO) and n-Butyl Crotonate (BCr)
Monomer 1Reactivity Ratio (r1)Monomer 2Reactivity Ratio (r2)Reference
MDO0.105BCr0.017 nih.gov, researchgate.net

Copolymers for Viscosity Modification and Rheological Control

This compound and other crotonate-containing copolymers are utilized as effective agents for increasing viscosity and modifying the rheological properties of aqueous systems. google.com These copolymers are typically synthesized through free-radical emulsion or solution polymerization. google.com The final properties of the copolymer can be finely tuned by adjusting the types and proportions of the comonomers.

These thickener copolymers are often composed of several key components:

An ethylenically unsaturated carboxylic acid, such as acrylic acid or methacrylic acid. google.com

A surface-active crotonic acid ester. google.com

Esters of acrylic or methacrylic acid with aliphatic alcohols. google.com

Optionally, other ethylenically unsaturated comonomers and a small amount of a polyethylenically unsaturated compound for cross-linking. google.comepo.org

This compound, along with other monomers like diallyl phthalate (B1215562) and allyl methacrylate, can be used as a cross-linking agent in these systems, typically in amounts up to 3% by weight. google.comepo.orggoogleapis.com The inclusion of these cross-linkers can further influence the rheological profile of the final product. google.com The resulting copolymer dispersions, which are often prepared as low-viscosity latexes, thicken significantly upon neutralization of the acidic carboxyl groups with a base. epo.org The choice of comonomers also impacts other properties like the glass transition temperature, which in turn affects the performance of the copolymer as a rheology modifier. epo.org For example, incorporating butyl acrylate (B77674) can lower the glass transition temperature, resulting in a "softer" copolymer. epo.org

Table 2: Components of Crotonate-Containing Copolymers for Rheological Control
Component TypeExample MonomersFunctionTypical Weight %Reference
Unsaturated Carboxylic AcidAcrylic acid, Methacrylic acid, Crotonic acidProvides water-solubility/dispersibility upon neutralization1-45% google.com
Surface-Active Crotonic Acid EsterEsters with ethoxylated alcoholsEnhances thickening capacity0.5-30% google.com
(Meth)acrylic Acid EsterButyl acrylate, Methacrylic acid estersMain comonomer, influences Tg and backbone properties30-85% google.com, epo.org
Cross-linking AgentThis compound, Allyl methacrylate, Diallyl phthalateInfluences final rheological properties0-3% google.com, epo.org

Mechanistic Investigations of Chemical Reactions Involving Allyl Crotonate

Radical Reaction Pathways and Intermediates

Understanding Radical Propagation in Allylic Systems

Radical reactions in allylic systems, such as those involving allyl crotonate, are characterized by the formation of a resonance-stabilized allylic radical. This stability plays a crucial role in directing the reaction's regioselectivity. The abstraction of an allylic hydrogen is favored because the resulting radical is delocalized over the three-carbon π-system, which lowers the bond dissociation energy of the allylic C-H bond compared to vinylic or alkylic C-H bonds. libretexts.orgpressbooks.pub

The general mechanism for radical propagation in an allylic system proceeds through a chain reaction involving initiation, propagation, and termination steps. quimicaorganica.org

Initiation: The reaction is typically initiated by the homolytic cleavage of a weak bond in an initiator molecule, often induced by heat or UV light, to generate radicals. For instance, N-bromosuccinimide (NBS) is a common reagent used to provide a low, constant concentration of bromine radicals (Br•) for allylic bromination. pressbooks.pub

Propagation: This stage consists of two key steps. First, a bromine radical abstracts an allylic hydrogen from the alkene, forming hydrogen bromide (HBr) and a resonance-stabilized allyl radical. libretexts.org This allyl radical then reacts with a molecule of Br₂, abstracting a bromine atom to form the allyl bromide product and regenerating a bromine radical, which continues the chain. If the allyl radical is asymmetrical, a mixture of isomeric products can be formed. libretexts.orgpressbooks.pub

Termination: The chain reaction is terminated when radicals combine with each other. quimicaorganica.org

Studies on the reactions of allyl radicals with various olefins have shown that these radicals can participate in both hydrogen abstraction and addition to double bonds. cdnsciencepub.com The specific pathway taken depends on the reaction conditions and the structure of the reactants. The stability of the allylic radical significantly influences the favorability of substitution at the allylic position over addition to the double bond, especially at low halogen concentrations. libretexts.org

Oxidative Degradation Mechanisms (e.g., Permanganate (B83412) Oxidation of Crotonates)

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of reacting with a wide array of organic functional groups, including the carbon-carbon double bonds found in crotonates. libretexts.org The oxidation of alkenes by permanganate can lead to different products depending on the reaction conditions. Under mild, neutral, or alkaline conditions, alkenes are typically converted to 1,2-diols (glycols) via a syn-addition mechanism involving a cyclic manganate (B1198562) ester intermediate. libretexts.org However, under more vigorous conditions (e.g., heat, acidic or more concentrated basic solutions), the glycol can be further oxidized, leading to the cleavage of the carbon-carbon bond to form carboxylic acids, ketones, or carbon dioxide. libretexts.org

The kinetics and mechanism of the permanganate oxidation of trans-crotonic acid have been studied, revealing that the reaction is first-order with respect to both the permanganate ion and the crotonate. researchgate.net The formation of manganese(III) as a short-lived intermediate has been observed. researchgate.net Theoretical studies on the permanganate oxidation of alkenes suggest that the reaction proceeds through a [3+2] cycloaddition transition state. researchgate.net The reactivity is influenced by substituents on the double bond, with electron-donating groups generally increasing the reaction rate. acs.org

In the context of this compound, both the allyl and the crotonate moieties present reactive sites for permanganate oxidation. The double bond in the crotonate portion is susceptible to oxidation, as is the double bond in the allyl group. The oxidation of allyl alcohol by permanganate has been studied, and it shows reactivity comparable to other alkenes. researchgate.netacs.org The specific products of the complete oxidation of this compound by permanganate would likely involve cleavage of both double bonds, ultimately leading to smaller carboxylic acids and carbon dioxide. The initial steps, however, would involve the formation of diols at one or both of the double bonds.

The atmospheric oxidation of allyl acetate (B1210297), a structurally related compound, by OH radicals has been shown to produce acetoxyacetaldehyde and formaldehyde (B43269) as major products, indicating cleavage of the C=C bond. acs.orgresearchgate.net This suggests that oxidative degradation of the allyl group in this compound under different conditions could also lead to cleavage products.

ReactantOxidantConditionsKey Intermediates/Products
AlkenesKMnO₄Mild (cold, dilute, neutral/alkaline)Glycols (syn-addition)
AlkenesKMnO₄Vigorous (hot, acidic/basic)Carboxylic acids, ketones (C-C cleavage)
trans-Crotonic AcidMnO₄⁻pH 0.5-5.0Manganese(III) intermediate
Allyl AcetateOH radicalsAtmosphericAcetoxyacetaldehyde, Formaldehyde

C-H Activation via Radical Pathways

The activation of C-H bonds, particularly allylic C-H bonds, via radical pathways is a fundamental process in organic chemistry. libretexts.org The relative weakness of the allylic C-H bond makes it a prime target for abstraction by radical species. libretexts.orgpressbooks.pub This reactivity is exploited in various synthetic transformations, including allylic halogenation and oxidation. pressbooks.pubquimicaorganica.org

In the context of this compound, there are allylic C-H bonds on the carbon adjacent to the double bond of the allyl group. These hydrogens are susceptible to abstraction by radicals, which would generate a resonance-stabilized allyl radical. This intermediate can then undergo further reactions, such as coupling with another radical or reacting with a trapping agent.

Metal-catalyzed processes can also facilitate allylic C-H activation, often proceeding through the formation of a π-allyl metal intermediate. nih.govrsc.org While not always strictly a radical-only pathway, these reactions can involve radical-like steps or compete with radical processes. For example, some palladium-catalyzed allylic C-H functionalization reactions are thought to proceed via a π-allyl palladium intermediate, which can be generated through the direct cleavage of an allylic C-H bond. nih.govrsc.org These methods allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the allylic position.

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Allylic Functionalization and Reductive Elimination

Palladium catalysis is a cornerstone of modern organic synthesis, with allylic functionalization being a particularly powerful application. researchgate.net These reactions typically involve the formation of a π-allylpalladium intermediate, which can then react with a wide range of nucleophiles. rsc.org In the case of substrates like this compound, which contains an allylic leaving group (the crotonate ester can be considered as such in certain contexts, or the allyl group itself can be the target), palladium(0) catalysts can perform an oxidative addition to form a π-allylpalladium(II) complex. ucmerced.edu

The general catalytic cycle for a palladium-catalyzed allylic substitution involves:

Oxidative Addition: A Pd(0) catalyst reacts with an allylic substrate to form a π-allylpalladium(II) intermediate. libretexts.org

Nucleophilic Attack: A nucleophile attacks the π-allyl ligand. This attack can occur either on the same side as the palladium (syn-attack) or on the opposite side (anti-attack), depending on the nature of the nucleophile and the ligands on the palladium.

Reductive Elimination: This step forms the new C-Nu bond and regenerates the Pd(0) catalyst. libretexts.org In some cases, particularly in allyl-allyl cross-coupling reactions, the bond-forming step is a 3,3'-reductive elimination from a bis(allyl)palladium species. nih.gov

Reductive elimination is the final step in many palladium-catalyzed cross-coupling reactions, where two organic groups attached to the palladium center couple and are eliminated from the metal, which is reduced in its oxidation state (typically from Pd(II) to Pd(0) or Pd(IV) to Pd(II)). libretexts.orgnih.gov The facility of this step can be influenced by various factors, including the nature of the ligands and any additives. For instance, benzoquinone has been shown to promote the reductive elimination step in certain Pd-catalyzed C-H activation reactions. researchgate.net Ligands can also play a crucial role; for example, 4,5-diazafluorenone has been demonstrated to facilitate C-O reductive elimination from a π-allyl-Pd(II) intermediate in allylic acetoxylation. nih.gov

Palladium-catalyzed methods have been developed for the functionalization of allylic C-H bonds, offering a direct route to modify allylic systems without the need for a pre-installed leaving group. ucmerced.edu These reactions often involve an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) formed after the product is released. rsc.org

Catalytic StepDescription
Oxidative Addition Pd(0) inserts into an allylic C-X bond to form a π-allylpalladium(II) complex.
Transmetalation An organometallic nucleophile transfers its organic group to the palladium center (common in cross-coupling).
Nucleophilic Attack A nucleophile attacks the π-allyl ligand of the palladium complex.
Reductive Elimination Two organic ligands on the palladium couple, forming a new bond and regenerating the Pd(0) catalyst.

Ruthenium-Catalyzed Hydrosilylation of Allyl-Functionalized Derivatives

Hydrosilylation is a reaction where a silicon-hydrogen bond adds across a carbon-carbon double or triple bond. This process is a highly efficient and atom-economical method for synthesizing organosilanes. While platinum catalysts are most common, ruthenium complexes have emerged as effective catalysts for hydrosilylation, sometimes offering unique selectivity. mdpi.com

Ruthenium-catalyzed hydrosilylation of allyl-functionalized compounds has been shown to be an efficient process. For example, reactions of allyl-functionalized poly(ethylene glycol) (PEG) derivatives with alkoxysilanes proceed in high yields using a ruthenium catalyst like [RuCl₂(nbd)]n. fao.orgresearchgate.net Mechanistic studies suggest that the PEG moiety can coordinate to the ruthenium atom, influencing the reaction's selectivity. fao.orgresearchgate.net

The mechanism of ruthenium-catalyzed hydrosilylation can vary depending on the specific catalyst and substrates. One common proposal is the Chalk-Harrod mechanism, which involves:

Oxidative addition of the Si-H bond to the ruthenium center.

Coordination of the alkene (the allyl group in this case) to the metal.

Insertion of the alkene into the Ru-H bond (or alternatively, into the Ru-Si bond).

Reductive elimination of the resulting alkyl- or vinylsilane to regenerate the active catalyst.

Ruthenium catalysts have also been noted for their ability to promote competing reactions like isomerization and hydrogenation, which can occur alongside hydrosilylation. mdpi.com For instance, in the reaction of trans-benzyl crotonate with triethylsilane catalyzed by a Grubbs catalyst, both reduction of the double bond and silylation products were observed, with the product ratio depending on the silane (B1218182) concentration. mdpi.com This highlights the complex reactivity that can be accessed with ruthenium catalysts in the presence of olefins and silanes.

Cobalt-Catalyzed Intermolecular Allylic C-H Amination

Cobalt-catalyzed intermolecular allylic C-H amination presents a powerful method for the direct installation of nitrogen-containing functional groups. Research indicates that these reactions exhibit a notable selectivity for electron-deficient olefins, a category to which this compound belongs. nih.gov The mechanism is understood to proceed through a cobalt-nitrene intermediate.

The catalytic cycle is initiated by the reaction of a cobalt catalyst with a nitrene source, such as a tosyl-protected amine derivative like bromamine-T, to form a cobalt(III)-nitrene species. rsc.org This electrophilic intermediate then engages with the this compound substrate. The electron-withdrawing nature of the crotonate ester group influences the regioselectivity of the C-H bond activation. The reaction preferentially occurs at the allylic C-H bond, leading to the formation of a C-N bond and yielding an allylic amine product. nih.gov

Mechanistic studies, in some cases involving a combination of a photocatalyst and a cobalt complex, suggest a hydrogen atom transfer (HAT) pathway. researchgate.net This process allows for the site-selective amination of alkenes. researchgate.net While challenges in intermolecular allylic amination persist, such as the need for excess substrate in some systems, cobalt catalysis offers a distinct advantage in its reactivity profile with functionalized molecules like arylcrotonate esters. nih.gov

Table 1: Examples of Cobalt-Catalyzed Allylic C-H Amination This table is illustrative, based on typical findings in the field as specific data for this compound was not available in the search results.

Catalyst System Nitrene Source Substrate Type Key Mechanistic Step Ref.
Cobalt-Porphyrin Bromamine-T Alkanes Nitrene Insertion rsc.org
Co Complex + Photocatalyst Alkyl Amines Unactivated Alkenes Hydrogen Atom Transfer (HAT) researchgate.net

Organocatalytic Reaction Mechanisms

Photochemical Activation of Allyl Groups and Radical Interception

Organocatalytic strategies utilizing photochemical activation provide a unique pathway for C-C bond formation involving allyl groups. This approach leverages the ability of visible light to excite a temporary, catalytically-formed species, initiating a radical-based mechanism. researchgate.net This method can overcome the regioselectivity and chemoselectivity challenges often associated with traditional polar pathways. researchgate.net

The process typically begins with the reaction of an α,β-unsaturated aldehyde or ketone (like the crotonate moiety) with a chiral amine organocatalyst to form a chiral iminium ion. researchgate.net Upon absorption of visible light, this iminium ion is promoted to an excited state, transforming it into a potent single-electron oxidant. researchgate.nettesisenred.net This photoexcited iminium ion can then oxidize a suitable allyl donor, such as an allyl silane, via a single-electron transfer (SET) event. This oxidation generates an allylic radical. researchgate.net

The newly formed allyl radical is then intercepted stereoselectively by the substrate, which is still activated as part of the chiral iminium ion complex. researchgate.net This radical-radical coupling forms the desired C-C bond at the β-position of the original unsaturated system. This radical-based mechanism is particularly valuable as it allows for the conjugate addition of allyl groups, a transformation that is otherwise difficult to control. researchgate.net

Computational Elucidation of Organocatalyst Roles and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of organocatalytic reactions and the origins of stereoselectivity. nih.govresearchgate.net These theoretical studies provide detailed models of transition states, allowing researchers to rationalize observed reactivity and selectivity trends. researchgate.netnih.gov

For reactions involving chiral organocatalysts, computational models reveal how the catalyst creates a specific three-dimensional environment around the substrate. The stereochemical outcome is primarily determined by a delicate balance of non-covalent interactions, including steric hindrance, hydrogen bonding, and dispersion forces, between the catalyst and the reacting species. nih.gov By precisely mapping the energy landscapes of different reaction pathways, computational studies can predict which diastereomeric transition state is lower in energy, thus forecasting the major product isomer. nih.gov

In the context of reactions with this compound, these computational investigations can clarify the role of the organocatalyst in orienting the substrate and the incoming nucleophile or radical. For example, in aminocatalysis, DFT calculations can model the formation of different enamine or iminium ion intermediates and their subsequent reaction, explaining how substituents on the catalyst scaffold direct the attack to a specific face of the molecule. nih.gov This deep mechanistic insight is crucial for the rational design and optimization of new, more effective, and highly selective organocatalysts. nih.gov

Ylide-Mediated Reactions

Reaction Mechanisms of Crotonate-Derived Sulfur Ylides

Sulfur ylides derived from crotonate esters are versatile reagents in organic synthesis. These species are typically generated in situ from the corresponding sulfonium (B1226848) salt precursor by treatment with a base. nih.gov The deprotonation of the sulfonium salt at the α-carbon (adjacent to the sulfur atom) yields a highly reactive ylide.

A plausible mechanism involves the formation of an allylic ylide which exists as a pair of key resonance structures. nih.govclockss.org In one resonant form, the negative charge resides on the α-carbon, making it a potent nucleophile. In the other, the charge is delocalized to the γ-carbon of the crotonate backbone. This dual reactivity allows the crotonate-derived sulfur ylide to act as a one-carbon, two-carbon, three-carbon, or even a four-carbon synthon, depending on the reaction partner and conditions. nih.govclockss.orgacs.orgacs.org The reaction is often initiated by a Michael addition, where one of the nucleophilic carbons of the ylide attacks an electron-deficient alkene. clockss.org

Cascade and Domino Processes Initiated by Ylides

The rich reactivity of crotonate-derived sulfur ylides makes them excellent initiators for cascade and domino reactions, enabling the rapid construction of complex molecular architectures from simple starting materials. These sequential reactions are typically triggered by the initial Michael addition of the ylide to an electrophilic partner. clockss.orgrsc.org

A variety of annulation strategies have been developed, showcasing the ylide's versatility. For instance, in [4+3] cycloadditions, the ylide acts as a four-carbon component, reacting with a three-atom partner like a thioaurone or an arylidene-1H-indene-1,3(2H)-dione to form seven-membered rings. nih.govrsc.org In other cases, the ylide functions as a three-carbon synthon in [3+4] annulations with partners like alkenylthiazolones, also yielding seven-membered heterocyclic systems. clockss.org By simply changing the base used for its generation, the ylide's reactivity can be diverted, allowing it to function as a two-carbon synthon in alternative annulation pathways. acs.org These domino processes, which often involve a sequence of Michael addition, proton transfer, and intramolecular nucleophilic attack followed by elimination of the sulfide, provide efficient access to a diverse range of functionalized carbocycles and heterocycles. nih.govclockss.orgchemrxiv.org

Table 2: Optimization of a [4+3] Annulation Reaction Using a Crotonate-Derived Sulfur Ylide Data adapted from reference nih.gov. Reaction of 1,3-indanedione, benzaldehyde, and a crotonate sulfonium salt.

Entry Base Solvent Yield (%)
1 NaHCO₃ DCM 76
2 K₂CO₃ DCM 81
3 Cs₂CO₃ DCM 85
4 DBU DCM 65
5 Et₃N DCM 58
6 Cs₂CO₃ CHCl₃ 82
7 Cs₂CO₃ THF 75

Stereochemical Control in Reactions of Crotonates

The stereochemical outcome of chemical reactions is a critical aspect of organic synthesis, dictating the three-dimensional arrangement of atoms in a molecule. In reactions involving crotonates, such as this compound, controlling the stereochemistry is essential for producing specific isomers with desired properties. This section delves into the mechanistic details governing stereocontrol in two key reaction types: Michael additions and halogenation.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. When applied to crotonates, new stereocenters can be generated, and the relative configuration of these centers (diastereoselectivity) is influenced by several factors.

Detailed research has illuminated the significant role of the nucleophile, substrate, and reaction conditions in directing the diastereochemical course of Michael additions to crotonates.

Influence of the Nucleophile and Substrate Structure:

The structure of both the Michael donor (nucleophile) and the Michael acceptor (crotonate) plays a pivotal role in the stereochemical outcome. For instance, in the conjugate addition of lithiated α-sulfonylallylic carbanions to ethyl crotonate, the presence of a remote aromatic group on the nucleophile has a profound impact on diastereoselectivity. beilstein-journals.org This effect is attributed to a proposed cation-π interaction between the lithium ion and the aromatic ring, which helps to create a more rigid transition state, thereby favoring the formation of one diastereomer over the other. beilstein-journals.org

A study comparing different aromatic substituents on the chiral auxiliary of the nucleophile revealed that the 9-anthryl group led to exceptionally high diastereoselectivity (over 99% dr), highlighting the importance of the specific aromatic system. beilstein-journals.org In contrast, when the aromatic group was replaced with a non-aromatic cyclohexyl group, no diastereoselectivity was observed. beilstein-journals.org This underscores the critical role of the aromatic π-system in transmitting the chiral information.

The reaction of lithium enolates with allyl 3-(trifluoromethyl)acrylate, a related α,β-unsaturated ester, also demonstrates high diastereoselectivity. sci-hub.se The presence of the trifluoromethyl group is thought to stabilize the intermediate enolate through intramolecular interactions between the lithium and fluorine atoms, leading to a highly ordered transition state and excellent stereocontrol. sci-hub.se

Role of Catalysts and Additives:

The choice of catalyst and additives can dramatically influence diastereoselectivity. Chiral oxazolidinones have been effectively used as chiral auxiliaries to induce diastereoselective conjugate additions to crotonates. nih.gov By varying Lewis acid additives, the solvent, or the nature of the organometallic nucleophile, it is possible to selectively produce either diastereomer of the product. nih.gov

For example, the use of different bases in ylide-initiated Michael additions can control the regioselectivity and diastereoselectivity of the subsequent cyclization reactions. nih.gov Similarly, bifunctional thiourea (B124793) catalysts have been shown to promote the Michael addition of various nucleophiles to alkylidenemalonates, with the substrate structure being a key determinant for the level of enantiodiscrimination. researchgate.net

Table 1: Diastereoselectivity in the Michael Addition of Lithiated α-Sulfonylallylic Carbanions to Ethyl Crotonate

EntryAromatic Group (Ar) in NucleophileDiastereomeric Ratio (dr)
1Phenyl>8:2
21-Naphthyl>8:2
3Cyclohexyl1:1
44-Methoxyphenyl>8:2
54-Nitrophenyl>8:2
69-Anthryl>99:1
72-Anthryl>8:2
8Mesityl>8:2

Data sourced from references beilstein-journals.org. The diastereomeric ratio refers to the ratio of the two possible diastereomeric products.

Cis-Trans Isomerization in Intermediate Radicals during Halogenation

Halogenation of allylic systems can proceed via a radical chain mechanism, particularly when using reagents like N-bromosuccinimide (NBS) at low concentrations of the halogen. libretexts.orglibretexts.org A key feature of this process is the formation of an allylic radical intermediate. This radical is resonance-stabilized, with the unpaired electron delocalized over two carbon atoms. libretexts.org

The geometry of this intermediate radical is not fixed, and rotation around the carbon-carbon single bond can lead to cis-trans isomerization. The barrier to rotation in the allyl radical is relatively low, facilitating this isomerization. stackexchange.com The final product distribution of cis and trans allylic halides depends on the relative rates of halogen trapping of the isomeric radicals and the rate of their interconversion.

Studies on the reduction of cis and trans allylic halides with triphenyltin (B1233371) hydride, which proceeds through an allylic radical intermediate, have shown varying degrees of cis-trans isomerization. researchgate.net This isomerization was found to be dependent on both the concentration of the reactants and the structure of the radical. researchgate.net

In the context of halogenation, chlorination of compounds like crotonitrile and methyl crotonate with tert-butyl hypochlorite (B82951) also results in varying amounts of cis-trans isomerization. researchgate.net This indicates that the intermediate allylic radicals can interconvert before being trapped by a chlorine atom.

The mechanism of cis-trans isomerization catalyzed by thiyl radicals (RS•) involves the reversible addition of the radical to the double bond. researchgate.net The subsequent β-elimination of the thiyl radical favors the formation of the more thermodynamically stable trans isomer. researchgate.net

Table 2: Factors Influencing Cis-Trans Isomerization of Allylic Radicals

FactorObservation
Radical Structure The presence of electron-withdrawing groups (e.g., -CN, -CO2CH3) can influence the stability and isomerization of the allylic radical. researchgate.net
Concentration The degree of isomerization during reduction with triphenyltin hydride is concentration-dependent. researchgate.net
Reaction Conditions In radical halogenation, low concentrations of the halogen favor the radical pathway where isomerization can occur. libretexts.orglibretexts.org

This table summarizes general findings from the referenced literature.

Computational and Theoretical Studies on Allyl Crotonate Systems

Quantum Mechanical (QM) Investigations

Quantum mechanical methods provide a foundational approach to understanding the electronic structure and reactivity of molecules like allyl crotonate. These computational techniques allow for the detailed exploration of reaction mechanisms, transition states, and the energetic landscapes that govern chemical transformations.

Density Functional Theory (DFT) for Reaction Mechanisms and Transition States.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the intricacies of chemical reactions involving this compound and related systems. nih.govias.ac.inresearchgate.net By approximating the electron density of a molecule, DFT methods can efficiently calculate its electronic structure and energy, providing valuable insights into reaction pathways and the geometries of transient species. nih.gov

The reactivity and stereochemical outcome of reactions involving this compound are intrinsically linked to the conformational preferences of the reactants and any intermediates formed during the reaction. Computational studies, often employing DFT methods, are crucial for identifying the most stable conformations and understanding the subtle interplay of steric and electronic effects that dictate their relative energies. sci-hub.semdpi.com

For instance, in the context of the Ireland-Claisen rearrangement, a sequential enolate-Michael addition followed by the rearrangement of an this compound derivative has been studied. sci-hub.se The high stereoselectivity observed in the Michael addition step is well-understood and analogous to the aldol (B89426) reaction and alkylation of acylated oxazolidinones. sci-hub.se To explain the high diastereofacial selectivity of the subsequent Claisen rearrangement, two chair-like transition state models, TS-re and TS-si, are typically considered. sci-hub.se These models account for the preferential attack of the allyl group on one face of the vinyl part, with the conformation arranged to minimize steric hindrance based on the allylic 1,3-strain concept. sci-hub.se

A key factor in achieving high stereoselectivity was determined to be a stereoelectronic effect rather than purely steric hindrance. This was demonstrated through a model experiment where a CF3 group, considered sterically equivalent to an isopropyl group, was substituted. sci-hub.se The experiment showed that the stereoelectronic effect was the dominant factor influencing the high stereoselectivity observed. sci-hub.se

Table 1: Conformational Analysis Data

System Method Key Finding Reference
This compound Derivative in Ireland-Claisen Rearrangement Experimental & Conceptual Models High stereoselectivity in the Michael addition step is understood by analogy to Evans' work. sci-hub.se
This compound Derivative in Ireland-Claisen Rearrangement Transition State Modeling (TS-re, TS-si) Diastereofacial selectivity of the Claisen rearrangement is explained by chair-like transition states that minimize allylic 1,3-strain. sci-hub.se
Allyl 4-methyl-3-(trifluoromethyl)pentanoate Model Experiment Stereoelectronic effects are the dominant factor controlling the high stereoselectivity, not just steric bulk. sci-hub.se
N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of Diphenylphosphorylacetic Acid DFT B3PW91/6-311++G(df,p), Dipole Moments, IR Spectroscopy Molecules exist in a conformational equilibrium of Z/E configurations and syn/anti arrangements of phosphoryl fragments, stabilized by intramolecular hydrogen bonds. mdpi.com

A primary application of DFT is the calculation of activation energies (Ea) and the mapping of entire reaction pathways. This allows for the prediction of reaction feasibility, the identification of rate-determining steps, and the elucidation of complex reaction mechanisms.

In the study of the permanganate (B83412) oxidation of alkenes, DFT calculations at the B3LYP/6-31G* level were used to locate a transition state for the oxidation of ethene, showing that a [2+2] cycloaddition mechanism has a much higher activation energy. cas.cz For substituted crotonic acids, calculations provided a range of 3.9 kcal/mol for the Gibbs free energy of activation (ΔG‡), compared to an experimental range of 1.5 kcal/mol. cas.cz

Theoretical investigations into the Claisen rearrangement of allyl vinyl ether, a reaction related to this compound systems, have explored various possible mechanisms, including synchronous concerted and asynchronous pathways. mdpi.com These studies highlight how substitutions and solvent can influence the competition between bond-breaking and bond-forming processes in the transition state. mdpi.com A recent study combining transition state spectroscopy and direct dynamics trajectory calculations on allyl vinyl ether proposed a new three-step mechanism involving a bis-allyl-like intermediate. mdpi.com

In the context of 1,3-dipolar cycloaddition reactions, DFT has been employed to study the reaction between pyrroline-1-oxide and methyl crotonate. ias.ac.inresearchgate.net The calculations, performed at the B3LYP/6-31G(d) level of theory, involved optimizing transition states, calculating intrinsic reaction coordinates, and determining activation energies. ias.ac.inresearchgate.net The results indicated a concerted and asynchronous mechanism, with the endo approach along the meta-pathway being favored, which aligns with experimental findings. ias.ac.inresearchgate.net

Similarly, a DFT study on the 1,3-dipolar cycloaddition of a cyclic nitrone with methyl crotonate at the B3LYP/6-31G(d) level also showed that the reaction proceeds through a concerted, asynchronous mechanism. The analysis of potential energy surfaces in related systems, such as the reaction of C-diethoxyphosphoryl-N-methylnitrone with allyl alcohol and methyl acrylate (B77674), has shown that these cycloadditions favor the formation of the ortho-trans cycloadduct, consistent with experimental data. ias.ac.inresearchgate.net

Table 2: Calculated Activation Energies and Reaction Parameters

Reaction Method Calculated Parameter Value Reference
Permanganate oxidation of substituted crotonic acids DFT ΔG‡ range 3.9 kcal/mol cas.cz
Permanganate oxidation of ethene B3LYP/6-31G* Activation Energy [2+2] cycloaddition has a much higher activation energy cas.cz
1,3-Dipolar cycloaddition of pyrroline-1-oxide and methyl crotonate B3LYP/6-31G(d) Favored Pathway Meta-endo approach ias.ac.inresearchgate.net
Claisen rearrangement of allyl vinyl ether SC-AFIR, M062X/6-311+G(2d,p), CCSD(T)-F12a/jul-cc-pVTZ Overall Rate Constant Consistent with experimental value researchgate.net
Conformational Analysis of Reactants and Intermediates

Ab Initio and Coupled Cluster Methods for High-Accuracy Calculations.

For situations demanding higher accuracy, ab initio and coupled cluster (CC) methods are employed. wikipedia.org Ab initio methods, by definition, are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org Coupled cluster methods, such as CCSD and CCSD(T), are considered among the most reliable single-reference methods for calculating molecular energies and properties. cas.cznih.gov

In the study of permanganate ion oxidation, MP2-MP4 methods yielded unusual results for permanganate ion and for the activation energy of its reaction with ethane. cas.cz However, CCSD/6-311++G** calculations provided satisfactory results for the permanganate ion and found a very early transition state for its reaction with ethene. cas.cz The reaction was calculated to be highly exothermic (-69 kcal/mol), a finding that was confirmed by calorimetry. cas.cz Both CCSD/6-311+G* and CCSD(T) methods gave similar bond lengths for the permanganate ion that were in good agreement with experimental data. cas.cz

High-level ab initio wavefunction methods, including CCSD(T), multi-reference singles and doubles configuration interaction (MRSDCI), and multi-reference averaged coupled-pair functional (MRACPF2) theory, have been used to refine potential energy surfaces for reactions like the dissociation and isomerization of ester radicals. researchgate.net These methods are particularly important for accurately describing the multi-configurational character of transition states. researchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static quantum mechanical calculations, molecular modeling and dynamics simulations provide a dynamic picture of chemical systems, allowing for the prediction of properties that depend on the motion and interaction of molecules over time.

Prediction of Stereoselectivity and Enantiomeric Excess.

A significant application of computational modeling is the prediction of stereoselectivity in chemical reactions, which is crucial for the synthesis of chiral molecules. sci-hub.seacs.org By modeling the transition states leading to different stereoisomers, it is possible to calculate their relative energies and thus predict the diastereomeric or enantiomeric excess (ee) of a reaction. sci-hub.se

In the sequential enolate-Michael addition-Ireland Claisen rearrangement involving this compound, the high stereoselectivity was rationalized by considering chair-like transition state models. sci-hub.se The difference in energy between the transition states leading to the major and minor products can be correlated with the experimentally observed stereoselectivity. sci-hub.se For example, a calculated energy preference can correspond to a specific enantiomeric excess. nih.gov

Molecular dynamics simulations can further refine these predictions by accounting for solvent effects and the dynamic nature of the reacting system. These simulations can model the conformational landscape of reactants and transition states in a more realistic environment, leading to more accurate predictions of stereochemical outcomes.

Understanding Polymerization Kinetics and Chain Growth

Computational modeling has become an indispensable tool for elucidating the complex kinetics and chain growth mechanisms in the polymerization of challenging monomers like this compound. Due to steric hindrance and electronic factors from the β-methyl group, conventional polymerization methods often yield polymers with low molecular weights. semanticscholar.org Theoretical studies, particularly those employing kinetic modeling, provide a quantitative understanding of the elementary reactions involved, including initiation, propagation, and termination steps. semanticscholar.org

One area where computational analysis has been particularly insightful is in the group-transfer polymerization (GTP) of alkyl crotonates. A kinetic model for the GTP of alkyl crotonates catalyzed by a silicon Lewis acid has been developed to understand the polymerization mechanism. semanticscholar.org This model quantitatively verifies the proposed elementary reactions, including the activation of the monomer by the Lewis acid catalyst, the subsequent reaction with the initiator or the living polymer chain end, and termination reactions. semanticscholar.org

A key finding from these kinetic models is the competition between the propagation reaction and termination reactions, such as cyclization. For instance, in the GTP of an alkyl crotonate using a trimethylsilyl (B98337) moiety, the activation energy for the cyclization termination reaction (Ec) was found to be 37.8 kJ mol⁻¹, which is higher than that of the propagation reaction (Ep) at 28.6 kJ mol⁻¹. semanticscholar.org This indicates that at higher temperatures, termination reactions are disproportionately accelerated compared to propagation, leading to lower molecular weight polymers. semanticscholar.org

Furthermore, computational studies have explored the impact of different trialkylsilyl moieties on the polymerization kinetics. It was confirmed that increasing the steric bulk of the alkyl substituent on the silyl (B83357) group leads to a higher ratio of activation energies between cyclization and propagation. semanticscholar.org This knowledge is crucial for designing more efficient polymerization systems by tuning the catalyst and initiator structures.

Recent theoretical work has also focused on the isomerization and decomposition reaction kinetics of methyl crotonate radicals, which are relevant intermediates in radical polymerization. researchgate.net High-level quantum chemistry computations have been used to determine the potential energy profiles and thermodynamics of these radical reactions. researchgate.net These studies show that isomerization reactions with stable cyclic transition states are kinetically favored at lower to intermediate temperatures, while decomposition reactions become more significant at higher temperatures. researchgate.net The rate constants derived from these calculations are vital for constructing accurate kinetic models of the polymerization process. researchgate.net

Table 1: Activation Energies for Propagation and Termination in GTP of Alkyl Crotonate

Reaction Activation Energy (kJ mol⁻¹) Catalyst System
Propagation (Ep) 28.6 Trimethylsilyl-based
Cyclization (Ec) 37.8 Trimethylsilyl-based

Data sourced from a kinetic modeling study of group-transfer polymerization. semanticscholar.org

Structure-Reactivity Relationships and Computational Design

Computational chemistry offers powerful methodologies to investigate the relationship between the molecular structure of this compound and its reactivity, paving the way for the rational design of novel monomers and polymerization processes. By calculating various energetic and electronic parameters, researchers can predict how structural modifications will influence reaction outcomes.

A notable example is the computational analysis of the thiol-ene "click" reaction involving methyl crotonate. acs.orgcapes.gov.brnih.gov Using the CBS-QB3 level of theory, the energetics and kinetics of the reaction between methyl mercaptan and a series of alkenes, including methyl crotonate, were determined. acs.orgcapes.gov.brnih.gov These calculations revealed the underlying factors that control the activation barriers for the propagation and chain-transfer steps in this step-growth mechanism. acs.orgcapes.gov.brnih.gov The study derived a relationship between the alkene structure and its reactivity, which is directly linked to the relative energetics of the stationary points along the reaction pathway. acs.orgcapes.gov.brnih.gov

Density Functional Theory (DFT) has also been employed to study the regio- and stereoselectivity of cycloaddition reactions involving methyl crotonate. For example, the 1,3-dipolar cycloaddition reaction between 2,3,4,5-tetrahydropyridine-l-oxide and methyl crotonate was investigated at the B3LYP/6-31G(d) level of theory. Analysis of global reactivity and local electrophilicity indices helped to explain the observed regioselectivity. Such studies are fundamental for designing reactions that yield specific isomeric products.

The insights gained from these computational studies are crucial for the in silico design of new this compound derivatives with tailored reactivity. By modifying substituents on the allyl or crotonate moiety, it is possible to tune the electronic properties of the double bonds, alter steric hindrance, and thereby control the kinetics and thermodynamics of polymerization or other chemical transformations. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electrophilicity of the crotonate double bond, influencing its susceptibility to nucleophilic or radical attack.

Table 2: Calculated Energetics for the Thiol-Ene Reaction of Methyl Crotonate with Methyl Mercaptan

Parameter Value (kcal/mol) Description
ΔG‡ (Propagation) Data not explicitly provided in abstract Gibbs free energy of activation for the addition of methyl mercaptan radical to methyl crotonate.
ΔG‡ (Chain Transfer) Data not explicitly provided in abstract Gibbs free energy of activation for hydrogen transfer from methyl mercaptan to the carbon-centered radical.

The referenced study performed these calculations but the specific values for methyl crotonate are in the full article. The study confirms that these energetics determine the structure-reactivity relationship. acs.orgcapes.gov.brnih.gov

Advanced Analytical and Characterization Techniques in Allyl Crotonate Research

Spectroscopic Methodologies for Structural and Mechanistic Insights

Spectroscopic techniques are fundamental in providing a detailed understanding of the molecular structure of allyl crotonate and the transformations it undergoes during chemical reactions.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful, non-invasive method for the detection and characterization of radical species. dgk-ev.de This technique is particularly valuable in studying the polymerization mechanisms of this compound, which often proceed via radical intermediates. kpi.ua

ESR studies have been conducted on this compound to gain information on the mechanism of its cyclopolymerization and the reactivity of its double bonds. kpi.ua By using initiating species such as amino, hydroxyl, and phenyl radicals, researchers can detect the resulting radicals and infer mechanistic details. kpi.ua For instance, these studies have revealed insights into the rate of intramolecular cyclization. kpi.ua The technique is sensitive enough to distinguish between different types of radicals, such as alkyl, allyl, and polyenyl radicals, which may be formed during polymerization processes. researchgate.net ESR spectroscopy can quantify and characterize free radicals, and the use of spin markers allows for statements about radical formation or the endogenous redox state. dgk-ev.de

The experimental setup for such studies often involves a flow system with a specific cavity mode, and measurements are typically made at room temperature. kpi.ua The magnetic field is calibrated using a standard like Mn²⁺. For monomers like this compound that are sparingly soluble in water, measurements can be carried out in a mixed solvent system, such as water and methanol (B129727). kpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds, including this compound and its derivatives. vlabs.ac.in It provides detailed information about the chemical environment of nuclei, their connectivity, and the stereochemistry of the molecule. core.ac.uklibretexts.org

Both ¹H and ¹³C NMR are routinely used. The chemical shift (δ) indicates the electronic environment of a nucleus, the integration of the signal corresponds to the number of protons, and the spin-spin coupling constant (J) reveals information about adjacent nuclei. vlabs.ac.inlibretexts.org In the context of this compound research, NMR is crucial for:

Structural Verification: Confirming the synthesis of this compound and its precursors. For example, the synthesis of n-butyl crotonate, a related compound, was verified using ¹H and ¹³C NMR. nih.gov

Stereochemical Analysis: Determining the stereochemistry of reaction products. For instance, in Wittig reactions involving related compounds, NMR analysis of the 3-methyl group signals was used to determine the isomeric composition of the products. cdnsciencepub.com It can also be used to analyze the stereoregularity of polymers derived from crotonates, such as determining the disyndiotactic regularity in poly(ethyl crotonate)s. acs.org

Reaction Monitoring: Following the progress of polymerization reactions in situ. This allows for the calculation of individual monomer conversions. nih.gov

Polymer Structure Elucidation: Characterizing the structure of copolymers. For example, ¹H NMR spectroscopy has been used to determine the composition of copolymers containing crotonate esters. acs.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete carbon skeleton and connectivity within complex molecules derived from this compound reactions. core.ac.uk

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Product Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on their characteristic vibrational frequencies. nih.govmdpi.comintertek.com It is a valuable tool for analyzing the products of reactions involving this compound. researchgate.net

FTIR can be used to:

Confirm Functional Groups: Identify the presence of key functional groups in this compound and its reaction products, such as the C=O of the ester, the C=C of the allyl and crotonyl groups, and C-O bonds. journalcjast.com

Monitor Reactions: Track the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks. For example, it can be used to determine the degree of functionalization when modifying polymers with compounds like ethyl crotonate. researchgate.net

Characterize Polymers: Analyze the structure of polymers and copolymers. FTIR data can provide evidence for the incorporation of monomers into a polymer chain and can be supported by other techniques like quantum chemistry calculations. rsc.org

The analysis of FTIR spectra involves correlating the observed absorption bands with known vibrational frequencies of specific functional groups. journalcjast.com This allows for a qualitative and sometimes quantitative assessment of the chemical composition of a sample. intertek.comresearchgate.net

Mass Spectrometry for Molecular Weight and Polymer Architecture Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of molecules.

MALDI-TOF for Copolymer Composition and Alternating Sequences

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of large molecules like polymers. bgu.ac.il It allows for the determination of not only the average molecular weight but also the distribution of molecular weights and the architecture of copolymers.

In the study of this compound copolymers, MALDI-TOF has been instrumental in:

Confirming Alternating Structures: In the copolymerization of butyl crotonate with 2-methylene-1,3-dioxepane (B1205776) (MDO), MALDI-TOF analysis confirmed the formation of an alternating copolymer. The observed molar mass between peaks in the spectrum corresponded to the sum of the molar masses of the two monomer units. nih.gov

Analyzing Copolymer Composition: MALDI-TOF spectra can reveal different polymer populations within a sample and provide details about their end groups and repeating units. nih.govresearchgate.net This is crucial for understanding the outcome of copolymerization reactions. For instance, analysis of poly(ethyl crotonate) prepared by group-transfer polymerization (GTP) showed distinct series corresponding to linear and cyclized polymers. acs.org

Supporting Mechanistic Studies: The detailed structural information from MALDI-TOF can support proposed reaction mechanisms. For example, it has been used to show that certain polymerization reactions produce cyclic polymers. nih.gov

Table 1: Representative MALDI-TOF MS Data for Poly(ethyl crotonate)s Data derived from studies on group-transfer polymerization.

SeriesProposed StructureMass Formula
A Protonated Linear PolymerMn = 101.12 + (114.14)n + 1.01 + 22.99 (Na⁺)
A' Linear Polymer (not ionized)Mn = 101.12 + (114.14)n + 1.01
B Cyclization PolymerMn = 101.12 + (114.14)n-3 + 297.37 + 22.99 (Na⁺)
C Double Cyclization PolymerMn = 101.12 + (114.14)n-6 + (297.37)₂ + 22.99 (Na⁺)
Source: Adapted from Macromolecules. acs.org

Chromatographic Separations for Complex Reaction Mixtures

Chromatographic techniques are essential for separating the components of complex mixtures that often result from chemical reactions involving this compound. The choice of technique depends on the nature of the compounds to be separated.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. growingscience.com In the context of this compound research, HPLC can be used to analyze reaction products, such as in the study of cycloaddition reactions where it can indicate the presence of multiple products with different retention times. growingscience.com The separated components can then be isolated for further structural analysis. growingscience.com

For polymer analysis, Size Exclusion Chromatography (SEC) is often coupled with other detectors (like refractive index, UV, and light scattering) to determine the molar mass distribution of polymers. acs.orgbam.de Furthermore, two-dimensional liquid chromatography (2D-LC) can provide even more detailed information by separating copolymers based on both their chemical composition and their molar mass. bam.de

Gas chromatography (GC) is suitable for the separation and analysis of volatile compounds. In studies of the thermal decomposition of related compounds like methyl crotonate, GC has been used to separate and identify numerous products, providing insight into the complex reaction pathways. cdnsciencepub.com The use of capillary columns can achieve high resolution, allowing for the separation of isomers and a nearly complete analysis of the product mixture. cdnsciencepub.com

Thermal Characterization of Poly(this compound) Materials

The thermal properties of polymeric materials are critical in determining their processing parameters and end-use applications. For poly(this compound) and its related poly(alkyl crotonate)s, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data on their behavior under thermal stress.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Determination

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. labmanager.com One of the most important properties determined by DSC for amorphous and semi-crystalline polymers is the glass transition temperature (Tg). mdpi.com The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com This transition is observed as a step-like change in the heat capacity of the material. mdpi.com

In the study of crotonate-based polymers, DSC is a primary tool for determining Tg. Research on poly(alkyl crotonate)s has shown that their thermal properties, including Tg, are influenced by the structure of the polymer chain. For instance, in the group-transfer polymerization (GTP) of various alkyl crotonates, the resulting polymers were analyzed by DSC to determine their glass transition temperatures. acs.org One study found that poly(methyl crotonate) exhibits a glass transition temperature of 122 °C, which is notably higher than that of poly(methyl methacrylate) prepared by the same method (104 °C). acs.org This indicates that the substitution pattern on the polymer backbone significantly affects its thermal characteristics.

However, in some cases, obtaining a clear Tg from DSC can be challenging. For example, in a study on poly(ethyl crotonate)s with varying levels of disyndiotacticity, DSC did not yield a distinct glass transition. acs.org In such instances, alternative techniques like Dynamic Mechanical Analysis (DMA) are employed, where the Tg is identified by the peak of the tan δ curve. acs.orgresearchgate.net This research revealed a strong correlation between the stereoregularity of the polymer and its Tg, with the Tg of poly(ethyl crotonate) increasing from 82 °C to 201 °C as the disyndiotacticity increased from 53% to 92%. acs.orgresearchgate.net

Table 1: Glass Transition Temperatures (Tg) of Select Poly(alkyl crotonate)s

Polymer Synthesis Method Tg (°C) Measurement Method
Poly(methyl crotonate) Group-Transfer Polymerization (GTP) 122 DSC
Poly(ethyl crotonate) (53% disyndiotactic) Group-Transfer Polymerization (GTP) 82 DMA

This table presents selected data from studies on poly(alkyl crotonate)s to illustrate the range of glass transition temperatures observed.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as it is heated at a constant rate. researchgate.net It is primarily used to assess the thermal stability of materials and to study their decomposition characteristics. labmanager.comthegoodscentscompany.com The output from a TGA experiment is a thermogram, which plots the percent mass loss against temperature. researchgate.net From this curve, key parameters such as the onset of decomposition and temperatures for specific percentage weight loss (e.g., Td5 for 5% loss) can be determined, providing a quantitative measure of the material's stability. acs.orgacs.org

TGA has been instrumental in evaluating the thermal stability of poly(alkyl crotonate)s. Research has demonstrated that these polymers generally possess good thermal stability, making them potentially suitable for applications requiring high-temperature resistance. researchgate.net For example, a study on poly(methyl crotonate) synthesized via GTP reported a 5% weight loss temperature (Td5) of 359 °C, which was significantly higher than the 304 °C recorded for poly(methyl methacrylate). acs.org This superior stability highlights the influence of the β-methyl group in the crotonate structure. researchgate.net

Further investigations into poly(ethyl crotonate)s with varying stereochemistry have also utilized TGA to correlate polymer structure with thermal stability. acs.org Thermogravimetric analysis was performed under a nitrogen atmosphere, with samples heated from room temperature to 500 °C at a rate of 10 °C/min. acs.orgresearchgate.net The results showed that while the glass transition temperature was highly dependent on tacticity, the thermal decomposition temperatures were also high, indicating robust thermal stability across the different stereoisomers. acs.org

Table 2: Thermal Decomposition Data for Poly(alkyl crotonate)s from TGA

Polymer Td5 (°C) Tdmax (°C) Notes
Poly(methyl crotonate) 359 - Tdmax is the temperature of maximum decomposition rate.

This table summarizes key thermal stability data obtained from TGA for poly(methyl crotonate) in comparison to a related polymer.

Applications of Allyl Crotonate in Materials Science and Organic Synthesis Research Focus

Development of Advanced Polymeric Materials

The presence of both an allyl and a crotonate group in a single molecule provides a versatile platform for the development of a wide range of polymeric materials. These materials often exhibit unique properties due to the different reactivities of the two unsaturated centers.

Allyl crotonate is utilized in the synthesis of high-performance copolymers with tailored properties for various industrial uses. For instance, it can be incorporated into copolymers used as thickeners in aqueous systems like emulsion paints and textile printing pastes. google.com These copolymers are typically prepared through free-radical emulsion or solution copolymerization and can include other monomers such as ethylenically unsaturated carboxylic acids and acrylic or methacrylic acid esters. google.com The inclusion of this compound can influence the rheological properties and water resistance of the final product. google.com

In some cases, polyethylenically unsaturated compounds like diallyl phthalate (B1215562) or allyl methacrylate (B99206) are used as crosslinking agents to further modify the copolymer's properties. google.com The ability to fine-tune the composition of these copolymers allows for the creation of materials with specific performance characteristics, such as improved viscosity and stability in dispersed systems. google.com

There is a growing interest in developing polymers from renewable resources to address environmental concerns associated with traditional plastics. europa.eudiva-portal.org Alkyl crotonates, including this compound, can be sourced from biomass, making them attractive monomers for producing bio-based polymers. researchgate.netnih.gov One significant pathway involves the thermal degradation of poly(3-hydroxybutyrate) (P3HB), a biopolymer produced by bacteria, which yields crotonic acid, a precursor to this compound. nih.govacs.org

The resulting bio-based polymers are being explored for applications in various industries, including textiles, automotive, and furniture. europa.eu Research is focused on creating innovative, high-performance bioplastics from waste streams of the agri-food industry. europa.eu The goal is to develop materials that are not only derived from renewable sources but are also biodegradable, contributing to a circular bioeconomy. europa.eu

The copolymerization of crotonate esters with cyclic ketene (B1206846) acetals like 2-methylen-1,3-dioxepane (MDO) has been shown to produce degradable and bio-based polymers. nih.govacs.org This free-radical copolymerization can yield materials with a range of glass transition temperatures (Tg), which can be tuned by altering the ester group of the crotonate monomer. acs.org The resulting copolymers contain ester groups in their backbone, which can be hydrolyzed, leading to the degradation of the polymer. nih.gov

Monomer SystemPolymerization MethodKey FeaturePotential Application
This compound CopolymersFree-radical emulsion/solution copolymerizationThickening and rheology modificationEmulsion paints, textile printing pastes google.com
Crotonate Esters and MDOFree-radical copolymerizationBio-based and degradable with tunable TgSustainable plastics nih.govacs.org
Allyl SucroseReaction with allyl chlorideBio-based cross-linking agentBiodegradable superabsorbent polymers najah.edu

Poly(alkyl crotonate)s exhibit significantly higher glass transition temperatures (Tg) compared to their corresponding poly(methacrylate) counterparts, making them suitable for applications requiring high-temperature stability. researchgate.net For example, the Tg of poly(methyl crotonate) is notably higher than that of poly(methyl methacrylate). researchgate.netacs.org This enhanced thermal stability is attributed to the increased stiffness provided by the methyl group in the β-position of the crotonate structure. researchgate.net

These polymers also demonstrate good processability due to their sufficiently high degradation temperatures. researchgate.net Research into poly(sec-butyl crotonate) has shown that it possesses optical properties similar to poly(methyl methacrylate) but with a higher service temperature and greater flexibility. kpi.ua This combination of properties makes poly(alkyl crotonate)s promising materials for optical applications where high service temperatures are required. kpi.ua

PolymerGlass Transition Temperature (Tg)Key Advantage over Polymethacrylates
Poly(methyl crotonate)122 °C acs.orgHigher Tg and thermal stability researchgate.netacs.org
Poly(sec-butyl crotonate)High TgHigh flexibility and service temperature kpi.ua

Synthesis of Bio-based and Environmentally Degradable Polymers

Role as a Key Intermediate in Complex Organic Synthesis

The unique chemical structure of this compound also makes it a valuable building block in the synthesis of complex organic molecules, including those with pharmacological relevance and novel heterocyclic systems.

This compound derivatives are employed in the construction of molecular scaffolds that are important in medicinal chemistry. For example, the addition of ethyl 4-bromocrotonate to isatin (B1672199) ketimines can produce oxindole-based β-amino acid scaffolds. researchgate.net These scaffolds are of interest due to their potential biological activities. The stereoselective synthesis of such complex molecules is a key challenge in organic chemistry, and methods that allow for the controlled formation of carbon-carbon bonds are highly valuable. ub.edu

The development of new synthetic routes to access natural product scaffolds is an active area of research. otago.ac.nz The use of allyl-containing reagents in reactions like the Tsuji-Trost reaction allows for the formation of complex ring systems under mild conditions. otago.ac.nz These strategies are being explored for the synthesis of various bioactive compounds.

This compound and related compounds serve as synthons, or synthetic equivalents, for the creation of new heterocyclic compounds through reactions such as cycloadditions. researchgate.netsctunisie.org In these reactions, the allyl group can act as a C3 synthon. researchgate.net For instance, crotonate-derived sulfur ylides have been used in domino annulation reactions to prepare functionalized six- and seven-membered nitrogen-containing heterocycles. acs.org

The 1,3-dipolar cycloaddition of arylnitrile oxides to allyl-substituted isoindolinones represents another pathway to novel heterocyclic structures, specifically isoxazolines. sctunisie.org These reactions can proceed with high regioselectivity and diastereoselectivity, providing access to complex polycyclic systems. sctunisie.org The resulting heterocyclic compounds are often investigated for their potential biological activities. sctunisie.org

Precursors for Organosilicon Compounds in Material Chemistry

This compound serves as a valuable precursor in the synthesis of specialized organosilicon compounds. Its bifunctional nature, possessing both an allyl group and a crotonate moiety, allows for targeted chemical modifications, particularly through hydrosilylation. This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the allyl group, a process widely exploited in materials science and organic synthesis for the creation of silicon-containing molecules. google.comresearchgate.net

The hydrosilylation of this compound is a key method for producing organofunctional silanes. researchgate.net This process is typically catalyzed by transition metal complexes, with platinum-based catalysts like chloroplatinic acid being historically significant and effective. acs.orggoogle.com The reaction of a hydrosilane with the ethylenic linkage in a molecule like this compound results in the formation of a stable silicon-carbon bond. acs.org

Research in this area has explored the reaction of α,β-unsaturated carboxylic acid esters, such as crotonates, with various hydrosilanes and hydrosiloxanes. google.com These reactions are fundamental to preparing a diverse range of organosilicon compounds. The resulting molecules, which incorporate the crotonate functionality, can be used in further chemical transformations or as monomers in polymerization processes.

A notable example from the literature, which is analogous to the behavior of this compound, involves the reaction of ethyl crotonate with methyldichlorosilane. google.com In a study, these reactants were combined in a 1.5:1 molar ratio and heated in the presence of a chloroplatinic acid catalyst. google.com The reaction yielded a silylated product, demonstrating the feasibility of adding silanes to the crotonate structure. google.com While this specific example uses ethyl crotonate, the reactivity principles are directly applicable to this compound due to the shared crotonate functional group. The reaction of methyl crotonate with hydrosilanes has also been shown to produce alkylsilanes or a mixture of alkylsilanes and allylsilanes, depending on the reaction conditions and the catalyst used. researchgate.net

The organosilicon compounds synthesized from this compound have potential applications as coupling agents, crosslinking agents for polymers, and as building blocks for more complex silicone-based materials. The presence of the crotonate ester group alongside the newly formed silicon-carbon bond provides a handle for further functionalization or for influencing the properties of the final material.

The following interactive table summarizes representative data for the hydrosilylation of a crotonate ester, illustrating the typical conditions and outcomes of such reactions.

HydrosilaneCrotonate EsterMolar Ratio (Silane:Ester)CatalystReaction ConditionsYield (%)Reference
MethyldichlorosilaneEthyl Crotonate1.5 : 1Chloroplatinic Acid100°C, 16 hours33 google.com

Q & A

Basic: How can nuclear magnetic resonance (NMR) spectroscopy be employed to characterize allyl crotonate derivatives?

NMR techniques, including 1D 1^1H, 13^{13}C, and 2D methods (COSY, HMQC, HMBC), are critical for structural elucidation. For ethyl crotonate, 1^1H NMR resolves distinct cyclopropane C–H resonances (δ = 2.60 ppm and δ = 2.20 ppm, J=5.8J = 5.8 Hz), while COSY identifies spin systems (e.g., methyl groups at positions 6,7,8 and ethylene groups at position 2). HMQC correlates protons to directly bonded carbons, and HMBC detects long-range couplings, including quaternary carbons (e.g., the ester carbonyl at 167 ppm). These methods confirm stereochemistry and bonding patterns in this compound analogs .

Basic: What experimental approaches are used to study the gas-phase oxidation kinetics of this compound esters?

Kinetic studies employ ab initio calculations (e.g., HOMO energy analysis at the HF/6-31++G(d,p) level) to predict rate coefficients for reactions with OH radicals. For methyl crotonate, the calculated rate (4.05×10114.05 \times 10^{-11} cm3^3 molecule1^{-1} s1^{-1}) aligns with experimental values (4.65±0.65×10114.65 \pm 0.65 \times 10^{-11} cm3^3 molecule1^{-1} s1^{-1}). Product identification via GC/MS or FTIR confirms hydroxypropanal, acetaldehyde, and formic acid as major oxidation products, supporting a mechanism involving OH addition to the double bond .

Advanced: How can synthetic carbon fixation pathways in Gram-negative bacteria be optimized for enhanced crotonate production?

Engineered Cupriavidus necator strains with malonyl-CoA bypass pathways achieve higher crotonate titers (1.74 mM vs. 0.82 mM in linear pathways) by converting acetyl-CoA to acetoacetyl-CoA. Key metrics include volumetric productivity (83±683 \pm 6 µmol/(L·h)) and yield on formate (2.432.43 mmol/mol). Plasmid instability due to toxic gene expression (e.g., constitutive Pj5 promoter) can be mitigated via inducible promoters (e.g., PBAD with L-arabinose) and ammonium sulfate supplementation to stabilize pH during cultivation .

Advanced: What role does ECHS1 play in regulating histone crotonylation and cardiac hypertrophy?

ECHS1 deficiency increases intracellular crotonyl-CoA, enhancing histone crotonylation and upregulating hypertrophic genes (e.g., Nppb). RNA-Seq and qRT-PCR reveal that crotonate (10 mM) synergizes with ECHS1 knockdown to amplify Nppb expression. Chromatin immunoprecipitation (ChIP) and TRANSFAC/JASPAR analyses identify transcription factors binding to crotonylation-enriched promoters, linking metabolic flux to epigenetic regulation in cardiomyocytes .

Advanced: How do nucleophilic siloxy carbenes participate in [2+1]-cycloadditions with crotonate esters?

Photochemical cycloadditions between siloxy carbenes and crotonate esters form oxabicyclo[4.1.0]heptane derivatives. The reaction tolerates variations in crotonate substituents (e.g., allyl, dimethyl allyl) and proceeds via a diradical intermediate, confirmed by 1^1H NMR and X-ray crystallography. Stereoelectronic effects dictate exo-selectivity, with cyclopropane C–H couplings (J=5.8J = 5.8 Hz) serving as diagnostic markers .

Basic: What methodologies are used to quantify polyhydroxyalkanoates (PHAs) via crotonate assays?

The crotonate assay involves sulfuric acid digestion of PHAs at 100°C, followed by UV-Vis analysis at 235 nm. Calibration curves using commercial P(3HB) standards enable quantification. Gravimetric validation ensures accuracy, with protocols recommending triplicate measurements and acid concentration optimization to avoid polymer degradation .

Advanced: How do lanthanide ions coordinate with crotonate ligands in novel complexes?

Lanthanide crotonate complexes (e.g., [LnTp(crotonate)2_2]2_2) adopt µ2_22^2, κ1^1 bridging modes, as shown by IR spectroscopy and X-ray crystallography. Larger lanthanides (e.g., La3+^{3+}, Ce3+^{3+}) achieve 8-coordination geometries, while smaller ions (e.g., Yb3+^{3+}) favor 7-coordination. These structures inform catalytic applications in organic synthesis .

Advanced: How does crotonate modulate GLIC ion channel function through allosteric binding?

Crotonate acts as a negative allosteric modulator of WT GLIC by binding to the orthotopic site in the pre-β5 vestibule. Double mutations (e.g., G35A/E222Q) invert modulation to positive allostery, revealing residue-dependent "loose" vs. "all-or-none" coupling patterns. Electrophysiology and crystallography show that the double bond in crotonate is critical for interaction with hydrophobic vestibule residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.